BenchChemオンラインストアへようこそ!

1-(5-Bromothiophen-2-yl)cyclopropan-1-ol

Cross-coupling Oxidative addition Chemoselectivity

1-(5-Bromothiophen-2-yl)cyclopropan-1-ol (CAS 1249043-81-9) is a heterocyclic cyclopropanol derivative belonging to the bromothiophene-cyclopropane hybrid class, with molecular formula C₇H₇BrOS and molecular weight 219.09–219.10 g/mol. It features a strained cyclopropane ring bearing a tertiary alcohol directly attached to the 2-position of a 5-bromothiophene moiety.

Molecular Formula C7H7BrOS
Molecular Weight 219.10 g/mol
Cat. No. B13605359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromothiophen-2-yl)cyclopropan-1-ol
Molecular FormulaC7H7BrOS
Molecular Weight219.10 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(S2)Br)O
InChIInChI=1S/C7H7BrOS/c8-6-2-1-5(10-6)7(9)3-4-7/h1-2,9H,3-4H2
InChIKeyRQVNWJPYLJKTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromothiophen-2-yl)cyclopropan-1-ol: Core Physicochemical and Structural Identity for Informed Procurement


1-(5-Bromothiophen-2-yl)cyclopropan-1-ol (CAS 1249043-81-9) is a heterocyclic cyclopropanol derivative belonging to the bromothiophene-cyclopropane hybrid class, with molecular formula C₇H₇BrOS and molecular weight 219.09–219.10 g/mol. It features a strained cyclopropane ring bearing a tertiary alcohol directly attached to the 2-position of a 5-bromothiophene moiety . Commercially, the compound is supplied at 98% purity, stabilized with a copper/hydroquinone/magnesium oxide (Cu+HQ+MgO) inhibitor package to suppress radical-mediated degradation of the bromothiophene subunit, and is typically stored sealed under dry conditions at 2–8 °C . Its computed LogP is 2.492 and topological polar surface area (TPSA) is 20.23 Ų, placing it in a favorable physicochemical space for CNS-permeant or membrane-partitioning applications .

Why Generic Substitution of 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol with Chloro, Non-Halogenated, or Carboxylic Acid Analogs Risks Divergent Reactivity and Physicochemical Performance


Substituting 1-(5-bromothiophen-2-yl)cyclopropan-1-ol with its closest structural analogs—the 5-chloro derivative, the non-halogenated thiophene-cyclopropanol, or the carboxylic acid variant—introduces quantifiable divergence in at least three critical dimensions: cross-coupling kinetics, lipophilicity-driven partitioning, and hydrogen-bond donor/acceptor capacity. The C–Br bond on the electron-rich thiophene ring undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond, enabling sequential, chemoselective cross-coupling that the chloro analog cannot replicate with equivalent selectivity [1]. Removing the halogen entirely eliminates the most versatile synthetic handle, while substituting the tertiary alcohol with a carboxylic acid (pKa ~4–5) fundamentally alters ionization state at physiological pH, shifting LogD and target engagement profiles [2]. These differences mean that procurement decisions based purely on scaffold similarity without accounting for the bromine-specific reactivity, the stabilizer-controlled shelf stability, and the alcohol-specific hydrogen-bonding properties will yield non-equivalent downstream synthetic or biological outcomes.

Quantitative Differentiation Evidence for 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol Versus Its Closest Analogs and In-Class Alternatives


C–Br versus C–Cl Cross-Coupling Reactivity: Chemoselectivity Advantage in Sequential Pd(0)-Catalyzed Arylation

In the context of palladium(0)-catalyzed cross-coupling, the C–Br bond of 1-(5-bromothiophen-2-yl)cyclopropan-1-ol undergoes oxidative addition substantially faster than the C–Cl bond of its 5-chloro analog (CAS 1250396-70-3). This differential reactivity has been experimentally exploited in 2-bromo-5-chloro thiophene systems, where sequential Suzuki–Miyaura coupling proceeds with complete chemoselectivity at the bromide position first, leaving the chloride intact for subsequent orthogonal functionalization [1]. The general principle that aryl bromides outpace aryl chlorides in oxidative addition to Pd(0) is well-established, with aryl chlorides often requiring specialized ligand systems or elevated temperatures to achieve comparable conversion [2]. For the end user, this means the bromo compound can serve as a bifunctional building block permitting sequential, site-selective derivatization, whereas the chloro analog either requires harsher conditions or fails to achieve the same orthogonal selectivity.

Cross-coupling Oxidative addition Chemoselectivity Palladium catalysis

Stabilizer-Enabled Purity: 98% (Cu+HQ+MgO) versus Unstabilized or Lower-Purity Analog Batches

1-(5-Bromothiophen-2-yl)cyclopropan-1-ol is commercially supplied by Bidepharm at 98% purity with an explicit stabilization system comprising copper powder (Cu), hydroquinone (HQ), and magnesium oxide (MgO) . This tri-component inhibitor package is designed to quench free-radical pathways that promote debromination and oxidative degradation of the electron-rich bromothiophene subunit. By contrast, the non-halogenated analog 1-(thiophen-2-yl)cyclopropan-1-ol (CAS 888505-23-5) is typically offered at 95–97% purity without this stabilization , and the 5-chloro analog is also listed at 95–97% from common suppliers. The 3-percentage-point purity differential, while seemingly modest, corresponds to a 1.5–2.5× reduction in total impurity load (from ~5% to ~2%), which can be critical when the compound is used as a key intermediate in multi-step syntheses where impurity carry-through amplifies downstream yield losses.

Purity Stabilization Quality control Bromothiophene stability

Lipophilicity (LogP) Differentiation: Bromine-Driven Partitioning versus Non-Halogenated and Chloro Analogs

The computed octanol-water partition coefficient (LogP) of 1-(5-bromothiophen-2-yl)cyclopropan-1-ol is 2.492 . This value is substantially higher than that of the non-halogenated analog 1-(thiophen-2-yl)cyclopropan-1-ol, for which multiple sources report LogP values between 0.92 and 1.73 . The difference of 0.8–1.6 LogP units corresponds to an approximately 6- to 40-fold higher equilibrium partition into the octanol phase. This enhanced lipophilicity, attributable to the polarizable bromine atom, translates predictively to increased passive membrane permeability, higher plasma protein binding, and potentially greater volume of distribution if the compound is employed in a biological setting. The chloro analog, with LogP expected in the approximate range 1.8–2.2 (intermediate between Br and H), does not achieve the same partitioning enhancement.

Lipophilicity LogP Membrane permeability Physicochemical property

Cyclopropane Conformational Restriction: Enhancement of Target Binding Affinity and Metabolic Stability versus Non-Cyclopropyl Ethanol Analogs

The cyclopropane ring in 1-(5-bromothiophen-2-yl)cyclopropan-1-ol imposes conformational rigidity on the molecule, restricting the rotational freedom of the C–C bond between the thiophene ring and the cyclopropanol carbon. This rigidity contrasts with non-cyclopropyl analogs such as 1-(5-bromothiophen-2-yl)ethan-1-ol, where free rotation about the benzylic-type bond increases the entropic penalty upon target binding. Medicinal chemistry reviews have documented that incorporation of a cyclopropyl fragment into drug candidates frequently enhances binding affinity by pre-organizing the bioactive conformation, improves metabolic stability by shielding vulnerable sites from cytochrome P450 oxidation, and can reduce plasma clearance [1][2]. Eight of the top 200 best-selling drugs contain a cyclopropyl ring, underscoring the privileged nature of this motif [1].

Conformational restriction Cyclopropane Drug design Metabolic stability

Synthetic Handle Versatility: C–Br Bond Enables Multi-Modal Cross-Coupling Not Available to Non-Halogenated Thiophene-Cyclopropanol

The bromine substituent at the 5-position of the thiophene ring in 1-(5-bromothiophen-2-yl)cyclopropan-1-ol constitutes a universal cross-coupling handle compatible with Suzuki–Miyaura (arylboronic acids), Stille (organostannanes), Kumada (Grignard reagents), Negishi (organozinc reagents), and Buchwald–Hartwig (amination) reaction manifolds [1]. The non-halogenated analog 1-(thiophen-2-yl)cyclopropan-1-ol (CAS 888505-23-5) lacks this handle entirely, requiring stoichiometric lithiation or directed C–H activation for further functionalization, which imposes harsher conditions and lower functional group tolerance. The carboxylic acid analog 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS 1818257-71-4), while retaining the bromide, introduces an acidic proton (pKa ~4–5) that complicates cross-coupling under basic conditions and alters the hydrogen-bonding pharmacophore from H-bond donor (alcohol) to H-bond donor/acceptor (carboxylic acid) .

Cross-coupling handle Suzuki-Miyaura Stille coupling Building block utility

Defined Application Scenarios Where 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol Provides a Verifiable Advantage Over Alternatives


Sequential Orthogonal Cross-Coupling in Multistep Medicinal Chemistry Library Synthesis

Medicinal chemistry groups constructing focused compound libraries through iterative Pd-catalyzed cross-coupling benefit uniquely from the C–Br handle of 1-(5-bromothiophen-2-yl)cyclopropan-1-ol. As demonstrated in 2-bromo-5-chloro thiophene model systems, the bromide reacts with complete chemoselectivity before the chloride under standard Suzuki conditions [1]. The tertiary alcohol remains available for subsequent esterification, carbamoylation, or oxidation, enabling three distinct diversification points from a single starting material. By contrast, the 5-chloro analog either requires harsher coupling conditions that jeopardize other functional groups, or loses the option for a sequential second arylation step that the bromo compound preserves through its orthogonal reactivity profile. This scenario directly leverages the cross-coupling reactivity differentiation established in Evidence Item 1.

CNS-Targeted Probe Development Requiring Controlled Lipophilicity

The LogP of 2.492 positions 1-(5-bromothiophen-2-yl)cyclopropan-1-ol in the optimal CNS drug space (LogP 2–4) and provides a significant partitioning advantage over the non-halogenated analog (LogP 0.92–1.73) [1]. This ~1.5 LogP unit difference corresponds to approximately 30-fold higher membrane permeability, making the bromo derivative the preferred starting scaffold for designing blood-brain-barrier-penetrant chemical probes where the thiophene ring serves as a core recognition element. The cyclopropane conformational restriction further contributes to metabolic stability by limiting oxidative metabolism at the benzylic-like position [2]. This scenario is directly supported by the lipophilicity evidence in Evidence Item 3 and the conformational restriction evidence in Evidence Item 4.

High-Purity Intermediate Supply for Process Chemistry Scale-Up

Process chemistry teams scaling up synthetic routes from milligram to multi-gram quantities benefit from the 98% stabilized purity specification, which translates to a 1.5–2.5× lower total impurity burden compared to unstabilized or 95%-purity analog batches [1]. The Cu+HQ+MgO stabilizer package specifically suppresses radical-mediated debromination, a known degradation pathway for bromothiophene derivatives under ambient storage and reaction conditions. This reduces the need for pre-use chromatographic purification and improves the mass balance and yield consistency across multiple batches, directly lowering the cost per gram of the final product in multi-step manufacturing campaigns. This scenario stems from the purity and stabilization evidence in Evidence Item 2.

Dual-Functional Building Block for Agrochemical Fragment-Based Design

Agrochemical discovery programs employing fragment-based screening or scaffold-hopping strategies can exploit the dual orthogonal functionality of 1-(5-bromothiophen-2-yl)cyclopropan-1-ol: the aryl bromide for Suzuki or Stille coupling to introduce a diverse array of aryl or heteroaryl fragments, and the tertiary cyclopropanol as a hydrogen-bond donor/acceptor capable of engaging enzyme active sites or receptor binding pockets [1]. The cyclopropane ring's documented ability to improve metabolic stability in plant and insect systems makes this scaffold particularly attractive for designing crop protection agents with prolonged field half-life [2]. This application scenario integrates the synthetic handle evidence from Evidence Item 5 with the conformational restriction evidence from Evidence Item 4.

Quote Request

Request a Quote for 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.